molecular formula C12H15ClO2 B1322404 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene CAS No. 183660-56-2

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene

Cat. No.: B1322404
CAS No.: 183660-56-2
M. Wt: 226.7 g/mol
InChI Key: SIWYABBLBPVMSL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a cyclopropylmethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene can be achieved through a multi-step process:

    Starting Material: The synthesis begins with 1-methoxy-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chloromethylation: The amino group is then converted to a chloromethyl group through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropylmethoxy and methoxy groups contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methoxybenzene: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    4-(Chloromethyl)-2-(cyclopropylmethoxy)benzene:

    4-(Chloromethyl)-1-methoxybenzene: Lacks both the cyclopropylmethoxy and the second methoxy group, leading to distinct differences in its chemical behavior.

Uniqueness

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which confer specific reactivity and binding properties. These functional groups enhance its potential as an intermediate in organic synthesis and its applicability in medicinal chemistry.

Properties

IUPAC Name

4-(chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWYABBLBPVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625736
Record name 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183660-56-2
Record name 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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